molecular formula C8H7ClN4O2S B1418486 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride CAS No. 1099660-66-8

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Cat. No. B1418486
M. Wt: 258.69 g/mol
InChI Key: UKEAVZFPEYKYKG-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound with a molecular weight of 258.69 . Its IUPAC name is 3-(1-methyl-1H-tetraazol-5-yl)benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, which includes “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Molecular Structure Analysis

The InChI code for “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride” is 1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride” include a molecular weight of 258.69 . Its IUPAC name is 3-(1-methyl-1H-tetraazol-5-yl)benzenesulfonyl chloride .

Scientific Research Applications

Synthesis and Material Science Applications

Sulfonyl chloride compounds, including those with complex aromatic systems, are pivotal in the synthesis of various organic molecules. They serve as intermediates in the preparation of sulfonamides and sulfonyl derivatives, which are crucial for developing pharmaceuticals, agrochemicals, and dyes. For example, the synthesis of 5,5′-Methylene-bis(benzotriazole) showcases the importance of such compounds in creating metal passivators and light-sensitive materials. This process exemplifies green chemistry principles, highlighting efficiency and environmental friendliness (Gu, Yu, Zhang, & Xu, 2009).

Chemical Modification and Biopolymers

The chemical modification of natural polymers illustrates another application area. For instance, the modification of xylan into biopolymer ethers and esters with specific properties demonstrates the versatility of sulfonyl chloride compounds in creating materials with tailored functionalities. These modifications can significantly impact various industries, including paper manufacturing and drug delivery, by forming materials like spherical nanoparticles for targeted applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental and Safety Considerations

While focusing on synthesis and applications, it's also critical to consider the environmental and safety aspects of chemical compounds. The use of biocidal agents, for instance, has been scrutinized for potentially enhancing antibiotic resistance, underscoring the need for careful selection and use of chemical agents in various applications to prevent unintended environmental impacts (Kampf, 2018).

properties

IUPAC Name

3-(1-methyltetrazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEAVZFPEYKYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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Reactant of Route 6
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

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